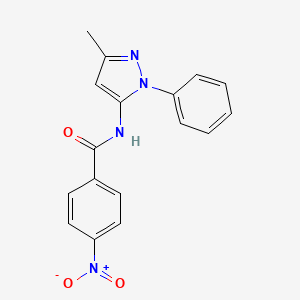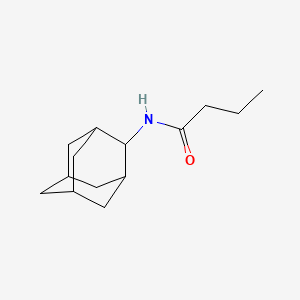
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide, also known as MPN, is a small molecule that has been widely used in scientific research. It belongs to the class of pyrazole-based compounds and has shown promising results in various fields of research.
Mecanismo De Acción
The mechanism of action of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide is not fully understood. However, it has been proposed that N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide inhibits the activity of various enzymes by binding to their active sites. N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide has been shown to have a higher affinity for COX-2 than COX-1, which makes it a selective COX-2 inhibitor. The inhibition of COX-2 leads to a decrease in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, anti-cancer, and neuroprotective properties. N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been reported to reduce inflammation in animal models of arthritis and colitis. N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide is its selectivity towards COX-2, which makes it a potential therapeutic agent with fewer side effects. N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide is also stable under physiological conditions, which makes it suitable for in vitro and in vivo experiments. However, one of the limitations of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide is its low solubility in water, which can limit its use in certain experiments. N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide is also relatively expensive, which can be a limiting factor for some research groups.
Direcciones Futuras
There are several future directions for the research on N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide. One of the potential areas of research is the development of novel derivatives of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide with improved properties such as solubility and selectivity. Another area of research is the identification of new targets for N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide, which can lead to the development of new therapeutic applications. The use of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide in combination with other drugs can also be explored for potential synergistic effects. Further studies are needed to fully understand the mechanism of action of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide is a small molecule with potential therapeutic applications in various diseases. Its unique chemical structure and properties make it a valuable tool for scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide have been discussed in this paper. Further research is needed to fully explore the potential of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide in various fields of research.
Métodos De Síntesis
The synthesis of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide involves the reaction of 4-nitrobenzoyl chloride with 3-methyl-1-phenyl-1H-pyrazole-5-amine in the presence of a base. The reaction yields N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide as a yellow solid, which can be purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide has been extensively used in scientific research due to its unique chemical structure and properties. It has been shown to have potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phosphodiesterase (PDE). These enzymes play a crucial role in the pathogenesis of various diseases, and their inhibition by N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide can lead to therapeutic benefits.
Propiedades
IUPAC Name |
N-(5-methyl-2-phenylpyrazol-3-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-12-11-16(20(19-12)14-5-3-2-4-6-14)18-17(22)13-7-9-15(10-8-13)21(23)24/h2-11H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJJPRLWVCIYJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide](/img/structure/B5767983.png)
![N-(3,5-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5767989.png)
![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5767993.png)
![N-isopropyl-N'-(2-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5768001.png)

![1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5768010.png)
![1-[3-(2-nitrophenyl)acryloyl]pyrrolidine](/img/structure/B5768017.png)
![8-[(dimethylamino)methyl]-6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5768020.png)


![2-[(5-phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5768043.png)

